An In-depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Hydrochloride: Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Hydrochloride: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-3-yl)ethanamine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its unique structural motif, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for the development of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(pyridin-3-yl)ethanamine hydrochloride, with a focus on its applications in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Chemical Structure and Properties
1-(Pyridin-3-yl)ethanamine hydrochloride exists as a racemic mixture and as two enantiomers, (R)-1-(pyridin-3-yl)ethanamine hydrochloride and (S)-1-(pyridin-3-yl)ethanamine hydrochloride. The presence of a chiral center at the carbon atom adjacent to the amino group is a key feature, allowing for stereospecific interactions with biological targets.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C7H11ClN2 | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| pKa (Predicted) | 8.81 ± 0.29 | [3] |
| Boiling Point (Predicted) | 221.0 ± 15.0 °C | [3] |
| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 63°C. | |
| Solubility | The product is water soluble. | [2] |
Structural Representation
Caption: Chemical structures of racemic and enantiomeric forms of 1-(Pyridin-3-yl)ethanamine.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1-(pyridin-3-yl)ethanamine hydrochloride.
¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show the following signals:
-
Pyridyl Protons: A set of aromatic protons in the region of 7.5-9.0 ppm, exhibiting characteristic splitting patterns for a 3-substituted pyridine ring.
-
Methine Proton (-CH): A quartet around 4.5-5.0 ppm, coupled to the methyl and amino protons.
-
Amino Protons (-NH₂): A broad singlet that can exchange with D₂O, its chemical shift would be concentration and temperature dependent. In the hydrochloride salt, these protons would be part of an ammonium group (-NH₃⁺) and may appear as a broader signal.
-
Methyl Protons (-CH₃): A doublet around 1.5-2.0 ppm, coupled to the methine proton.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-(pyridin-3-yl)ethanamine hydrochloride would likely display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the ammonium group (-NH₃⁺) |
| 3100-3000 | C-H stretching vibrations of the aromatic pyridine ring |
| 2900-2800 | C-H stretching vibrations of the aliphatic ethyl group |
| 1600-1450 | C=C and C=N stretching vibrations of the pyridine ring |
| 1400-1300 | C-H bending vibrations |
| Below 1000 | Out-of-plane C-H bending vibrations of the pyridine ring |
Synthesis of 1-(Pyridin-3-yl)ethanamine Hydrochloride
The most common synthetic route to 1-(pyridin-3-yl)ethanamine is the reductive amination of 3-acetylpyridine. The resulting free base is then converted to the hydrochloride salt.
Experimental Protocol: Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine Hydrochloride
This protocol describes a two-step synthesis starting from 3-acetylpyridine.
Step 1: Synthesis of 1-(Pyridin-3-yl)ethanamine (Free Base)
Caption: Workflow for the synthesis of 1-(Pyridin-3-yl)ethanamine.
Materials:
-
3-Acetylpyridine
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Methanol
-
Zinc powder
-
Ammonium chloride
-
Water
Procedure:
-
Combine 3-acetylpyridine, potassium carbonate, and hydroxylamine hydrochloride in methanol.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the mixture to remove any solid byproducts and collect the filtrate.
-
To the filtrate, add zinc powder and ammonium chloride and continue stirring at room temperature for 24 hours.
-
After the reaction is complete, add water to the mixture and filter again.
-
Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain 1-(pyridin-3-yl)ethanamine.[4]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-(pyridin-3-yl)ethanamine in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) to the stirred amine solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(pyridin-3-yl)ethanamine hydrochloride.
Chiral Resolution
The racemic 1-(pyridin-3-yl)ethanamine can be resolved into its individual enantiomers using classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[5][6] The diastereomers can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment with a base will liberate the desired enantiomerically pure amine.
Applications in Drug Development
1-(Pyridin-3-yl)ethanamine hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The pyridine moiety can act as a hinge-binding motif, while the chiral amine allows for specific interactions with the chiral environment of the enzyme's active site.
Kinase Inhibitors
Numerous studies have reported the use of pyridin-3-amine derivatives in the design of potent and selective kinase inhibitors for the treatment of cancer.[7][8][9] For instance, novel N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as CDK2 inhibitors.[8][10] The 1-(pyridin-3-yl)ethanamine scaffold provides a key structural element for achieving high affinity and selectivity for the target kinase.
Safety and Handling
1-(Pyridin-3-yl)ethanamine hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention.[11] The compound is hygroscopic and should be stored in a tightly closed container in a dry and cool place.[2]
Conclusion
1-(Pyridin-3-yl)ethanamine hydrochloride is a fundamentally important building block for medicinal chemists and drug development professionals. Its versatile structure, coupled with the ability to be synthesized in enantiomerically pure forms, makes it an attractive starting material for the creation of novel therapeutics. The continued exploration of its utility in the synthesis of kinase inhibitors and other biologically active molecules will undoubtedly lead to the discovery of new and improved treatments for a variety of diseases.
References
-
(R)-1-Pyridin-3-yl-ethylaMine 2HCl. LookChem. Accessed February 13, 2024. [Link]
-
Crystallization of diastereomeric salts. Wikipedia. Accessed February 13, 2024. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J Med Chem. 2017;60(14):6018-6035. [Link]
-
¹H NMR spectrum for compound 3 in pyridine-d₅. ResearchGate. Accessed February 13, 2024. [Link]
-
2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. Accessed February 13, 2024. [Link]
-
(R)-1-(Pyridin-3-yl)ethanamine. PubChem. Accessed February 13, 2024. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Adv. 2021;11(42):26189-26204. [Link]
-
1-(Pyridin-3-yl)ethan-1-amine. PubChem. Accessed February 13, 2024. [Link]
-
(R)-1-(Pyridin-3-yl)ethanamine hydrochloride. 北京欣恒研科技有限公司. Accessed February 13, 2024. [Link]
- Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorg Chem. 2024;143:107019. [Link]
-
Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. April 13, 2025. Accessed February 13, 2024. [Link]
-
3-Pyridinemethanamine. PubChem. Accessed February 13, 2024. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Org Biomol Chem. 2014;12(45):9134-9139. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect. 2017;2(6):2013-2018. [Link]
-
Safety Data Sheet. Angene Chemical. March 27, 2025. Accessed February 13, 2024. [Link]
-
1-(pyridin-3-yl)ethan-1-amine. PubChemLite. Accessed February 13, 2024. [Link]
- Process and catalyst for the preparation of acetylpyridines.
-
Diethylamine, hydrochloride. NIST WebBook. Accessed February 13, 2024. [Link]
-
Ethylamine hydrochloride. Chemsrc. August 23, 2025. Accessed February 13, 2024. [Link]
Sources
- 1. (R)-1-(Pyridin-3-yl)ethanamine hydrochloride - CAS:1169576-97-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 5. Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 c ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00523D [pubs.rsc.org]
- 6. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
